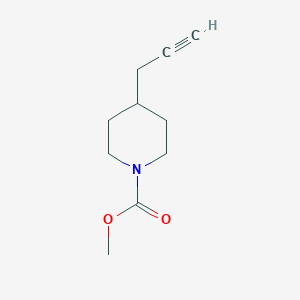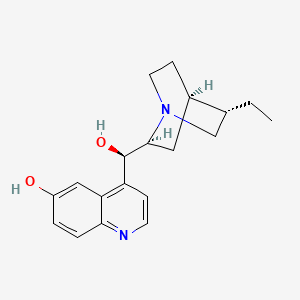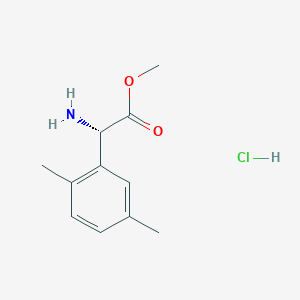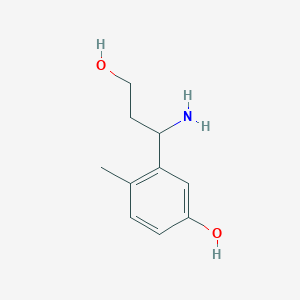
3-(1-Amino-3-hydroxypropyl)-4-methylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Amino-3-hydroxypropyl)-4-methylphenol is an organic compound with a complex structure that includes an amino group, a hydroxyl group, and a methyl group attached to a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Amino-3-hydroxypropyl)-4-methylphenol typically involves multi-step organic reactions. One common method includes the alkylation of 4-methylphenol with an appropriate halogenated propanol derivative, followed by amination to introduce the amino group. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems and advanced purification techniques such as chromatography and crystallization ensures the compound meets the required specifications for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-Amino-3-hydroxypropyl)-4-methylphenol can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The phenol ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under controlled conditions.
Major Products Formed
Oxidation: Formation of 3-(1-Amino-3-oxopropyl)-4-methylphenol.
Reduction: Formation of this compound derivatives.
Substitution: Formation of halogenated or nitrated derivatives of this compound.
Applications De Recherche Scientifique
3-(1-Amino-3-hydroxypropyl)-4-methylphenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(1-Amino-3-hydroxypropyl)-4-methylphenol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors, potentially modulating their activity. This compound may also participate in redox reactions, influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(1-Amino-3-hydroxypropyl)benzonitrile
- 3-(1-Amino-3-hydroxypropyl)benzoic acid
- 4-(1-Amino-3-hydroxypropyl)-2-methoxyphenol
Uniqueness
3-(1-Amino-3-hydroxypropyl)-4-methylphenol is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C10H15NO2 |
|---|---|
Poids moléculaire |
181.23 g/mol |
Nom IUPAC |
3-(1-amino-3-hydroxypropyl)-4-methylphenol |
InChI |
InChI=1S/C10H15NO2/c1-7-2-3-8(13)6-9(7)10(11)4-5-12/h2-3,6,10,12-13H,4-5,11H2,1H3 |
Clé InChI |
PMPYUPHEFDGRDE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)O)C(CCO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


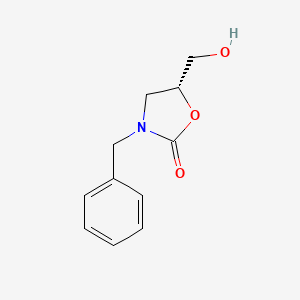

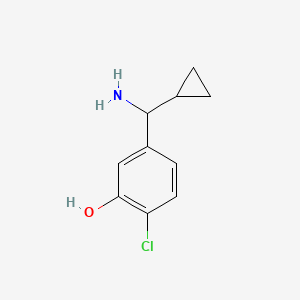
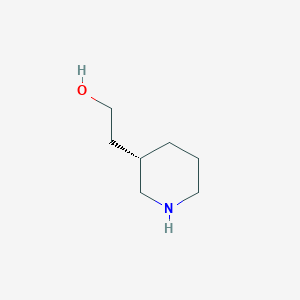
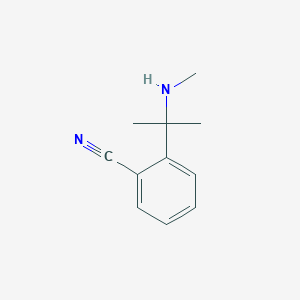
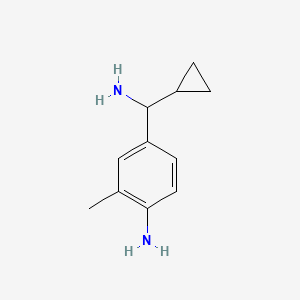
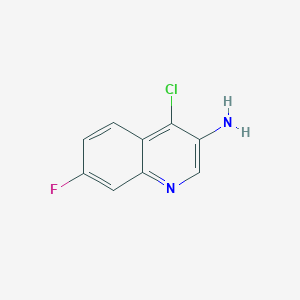
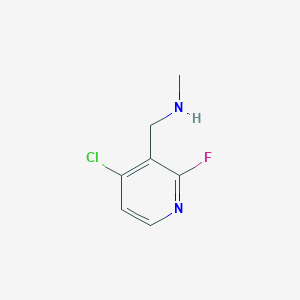

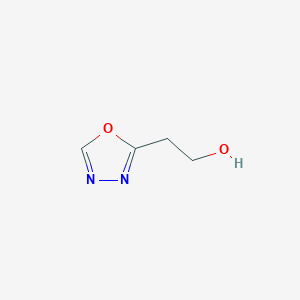
![Ethyl 3-amino-1H-thieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B12973385.png)
